N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride
CAS No.: 1051363-49-5
Cat. No.: VC8043894
Molecular Formula: C12H20ClNO
Molecular Weight: 229.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1051363-49-5 |
|---|---|
| Molecular Formula | C12H20ClNO |
| Molecular Weight | 229.74 g/mol |
| IUPAC Name | N-[(3-methoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H19NO.ClH/c1-10(2)8-13-9-11-5-4-6-12(7-11)14-3;/h4-7,10,13H,8-9H2,1-3H3;1H |
| Standard InChI Key | WQLGBWQBUYNSFY-UHFFFAOYSA-N |
| SMILES | CC(C)CNCC1=CC(=CC=C1)OC.Cl |
| Canonical SMILES | CC(C)CNCC1=CC(=CC=C1)OC.Cl |
Introduction
Synthesis and Enantioselective Resolution
Synthetic Routes
The synthesis of N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride proceeds through a multi-step sequence involving condensation, reduction, and resolution :
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Condensation: 3-Methoxybenzylamine reacts with β-2-chlorophenylpropionic acid in toluene under reflux, facilitated by azeotropic water removal. This yields an intermediate amide, -((R)-α-methyl-3-methoxybenzyl)-3-(2-chlorobenzene)propanamide .
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Reduction: The amide undergoes borane-THF complex-mediated reduction at 68°C, selectively reducing the carbonyl to a methylene group. This step produces the free amine, which is subsequently treated with HCl to form the hydrochloride salt .
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Resolution: Racemic 3-methoxy-α-methylbenzylamine is resolved using (R)-(-)-mandelic acid in isopropanol, achieving >99% enantiomeric excess (ee) after two recrystallizations .
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (ee) |
|---|---|---|---|
| Condensation | Toluene, reflux, 55 hours | 93.8 | N/A |
| Reduction | Borane-THF, 68°C, 2 hours | 114.7* | >95 |
| Resolution | (R)-(-)-Mandelic acid, isopropanol | 70 | >99 |
| *Yield exceeds 100% due to residual solvent or incomplete drying. |
Analytical Validation
Enantiomeric purity is validated via derivatization with (+)-10-camphorsulfonyl chloride, followed by NMR or HPLC analysis . Diagnostic NMR signals include sulfonamide NH ( 5.55–6.25 ppm) and camphor methyl groups ( 0.48–1.0 ppm) . HPLC methods using chiral stationary phases (e.g., Chiralpak AD) achieve baseline separation of enantiomers, confirming pharmacological suitability .
Pharmacological Applications
N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride serves as a critical intermediate in synthesizing NPS R-568, a calcimimetic agent targeting calcium-sensing receptors (CaSR) . CaSR modulators are therapeutic in hyperparathyroidism and osteoporosis by mimicking extracellular calcium to regulate parathyroid hormone secretion . The compound’s chirality is pharmacologically decisive, with the (R)-enantiomer exhibiting superior receptor affinity .
Mechanistic Insight:
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Receptor binding: The 3-methoxybenzyl group engages in hydrophobic interactions with CaSR’s transmembrane domain.
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Stereoselectivity: The (R)-configuration aligns the methyl group to avoid steric clashes with receptor residues .
Industrial and Research Significance
The compound’s synthesis exemplifies scalable enantioselective catalysis, with patent WO1996002492A1 detailing kilogram-scale production . Industrial batches achieve 76% yield after chromatographic purification, underscoring process efficiency . Research applications extend to:
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